molecular formula C8H8N2O3 B1472417 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid CAS No. 1558135-72-0

2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid

Cat. No. B1472417
CAS RN: 1558135-72-0
M. Wt: 180.16 g/mol
InChI Key: NDYNKHKHZXGVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid (2CHPCA) is a cyclopropyl-based carboxylic acid that is of interest in the scientific community due to its potential applications in organic synthesis, biochemistry, and drug discovery.

Scientific Research Applications

Antioxidant, Antimicrobial, and Cytotoxic Activity

Natural carboxylic acids, derived from plants, exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids influence these activities, suggesting a potential area of application for compounds like 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid in developing treatments or preservatives that leverage these properties. Rosmarinic acid (RA), among others, showed the highest antioxidant activity, indicating the importance of hydroxyl groups and conjugated bonds in determining bioactivity. This suggests that structurally similar compounds could have significant biological implications (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are identified as both an attractive biorenewable chemical and a microbial inhibitor at certain concentrations. This dual role highlights the potential for 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid in microbial fermentation processes, where it could act as a product or as an inhibitor, depending on its concentration and the microbial species involved. Understanding the inhibition mechanisms can lead to engineered microbes with increased robustness, beneficial for industrial fermentation processes (Jarboe et al., 2013).

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, to which 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid could be structurally related, is vital for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The development of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds underscores the compound's potential applicability in creating new medicinal molecules. This area of research opens up possibilities for utilizing 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid in drug synthesis, leveraging hybrid catalysts for efficient production (Parmar et al., 2023).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound, showcases the utility of carboxylic acids with carboxyl and carbonyl functional groups in drug synthesis. 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid, bearing a carboxylic group, may similarly offer flexibility and diversity in drug synthesis, potentially lowering costs and simplifying synthesis steps. This suggests an unexplored area of research for 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid in the synthesis of pharmaceuticals, highlighting its potential as a raw material or intermediate in the production of drugs and medical materials (Zhang et al., 2021).

properties

IUPAC Name

2-cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-5-3-9-7(4-1-2-4)10-6(5)8(12)13/h3-4,11H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYNKHKHZXGVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid

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